Furametpyr (CAS 123572-88-3) overcomes low-solubility challenges of older SDHI fungicides. Its 225 mg/L water solubility allows granular seedling box and submerged paddy formulations without excess co-solvents. • Targeted SDHI action against Rhizoctonia solani, superior to validamycin. • Moderate 69.6-day soil half-life ensures degradation before harvest, meeting strict export residue limits. • Batch-consistent supply for agrochemical formulation and field research.
Furametpyr (CAS: 123572-88-3) is a highly active pyrazolecarboxamide fungicide that functions as a succinate dehydrogenase inhibitor (SDHI) within the fungal mitochondrial respiratory chain [1]. In agricultural procurement and agrochemical formulation, it is primarily selected for its targeted efficacy against Basidiomycetes, particularly Rhizoctonia solani, the causal agent of rice sheath blight [2]. Beyond its target affinity, furametpyr is distinguished from many other agrochemicals by its relatively high thermodynamic water solubility of 225 mg/L at 25 °C [3]. This physicochemical property facilitates versatile formulation strategies, allowing the compound to be effectively deployed in granular seedling box treatments and submerged paddy applications without requiring excessive organic co-solvents [2].
Substituting furametpyr with older non-SDHI standards like validamycin or other in-class SDHIs such as boscalid or thifluzamide often compromises either field efficacy or formulation stability [1]. While validamycin is a traditional treatment for sheath blight, it lacks the extended systemic residual control provided by modern SDHIs [1]. Furthermore, substituting furametpyr with other SDHIs introduces significant processability challenges; for instance, many alternative SDHIs and common rice agrochemicals (e.g., pyribenzoxim, methiozolin) possess extremely low aqueous solubilities (typically below 5 mg/L), necessitating complex, solvent-heavy emulsifiable concentrate systems [2]. Additionally, generic substitution with highly persistent triazoles or older compounds like tricyclazole can lead to severe regulatory compliance issues due to prolonged soil half-lives, whereas furametpyr offers a balanced degradation profile suitable for strict export residue limits [3].
A critical differentiator for furametpyr in agrochemical manufacturing is its thermodynamic water solubility of 225 mg/L at 25 °C[1]. This is substantially higher than many competing agrochemicals utilized in similar crop systems, such as pyribenzoxim (3.0 mg/L) and methiozolin (1.6 mg/L)[1]. This elevated solubility allows formulators to design aqueous-based suspensions and granular formulations that disperse readily in submerged environments, such as rice paddies, without relying heavily on volatile organic solvents.
| Evidence Dimension | Thermodynamic water solubility at 25 °C |
| Target Compound Data | 225 mg/L |
| Comparator Or Baseline | Pyribenzoxim (3.0 mg/L); Methiozolin (1.6 mg/L) |
| Quantified Difference | >75-fold higher aqueous solubility than standard low-solubility pesticides |
| Conditions | Standard aqueous solubility assessment at 25 °C |
Higher water solubility simplifies the manufacturing of granular and submerged-application formulations, reducing the need for expensive and hazardous organic co-solvents.
Furametpyr exhibits a moderate environmental persistence, with a recorded dissipation half-life (DT50) of 69.6 days in paddy soil [1]. This contrasts favorably with other persistent agrochemicals used in similar operational contexts, such as the triazole mefentrifluconazole (DT50 up to 611 days) or tricyclazole (DT50 ~305 days) [1]. The ~70-day half-life provides a balanced degradation profile that maintains efficacy during the critical crop growth stages while preventing long-term soil accumulation.
| Evidence Dimension | Soil dissipation half-life (DT50) |
| Target Compound Data | 69.6 days in paddy soil |
| Comparator Or Baseline | Mefentrifluconazole (up to 611 days); Tricyclazole (~305 days) |
| Quantified Difference | 4.3x to 8.7x faster degradation in soil |
| Conditions | Field paddy soil dissipation tracking |
Predictable, moderate soil degradation ensures compliance with strict environmental carryover regulations and export residue limits, minimizing regulatory risk for large-scale agricultural operations.
Due to its relatively high aqueous solubility, furametpyr is rapidly processed and excreted in mammalian models. In toxicokinetic studies using rats, highly water-soluble compounds like furametpyr (225 mg/L) are predominantly excreted through urine, preventing tissue bioaccumulation [1]. In contrast, low-solubility agrochemicals such as pyribenzoxim (3.0 mg/L) or pyriproxyfen are primarily excreted via feces, often indicating slower systemic clearance [1].
| Evidence Dimension | Primary mammalian excretion route |
| Target Compound Data | Predominantly urinary excretion |
| Comparator Or Baseline | Pyribenzoxim / Pyriproxyfen (Predominantly fecal excretion) |
| Quantified Difference | Shift from slow fecal clearance to rapid urinary clearance |
| Conditions | In vivo mammalian toxicokinetic tracking (rat model) |
Rapid urinary clearance reduces the risk of bioaccumulation in operators, supporting a more favorable occupational safety and toxicological profile during manufacturing and application.
Utilizing furametpyr's 225 mg/L water solubility to develop seedling box granules and submerged paddy treatments that require fewer organic solvents than alternatives based on low-solubility SDHIs [1].
Deploying furametpyr as the primary active ingredient in rice sheath blight management programs where pathogen pressure requires the high potency of a targeted SDHI, outperforming older standards like validamycin [2].
Integrating furametpyr into late-stage integrated pest management (IPM) cycles where its moderate 69.6-day soil half-life ensures sufficient degradation before harvest, meeting strict international residue limits[3].
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